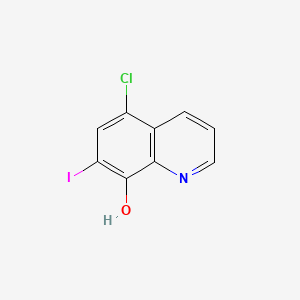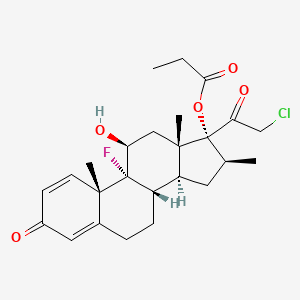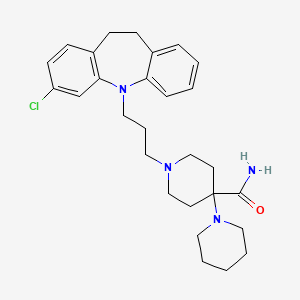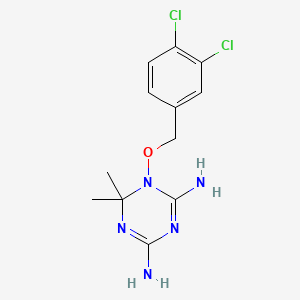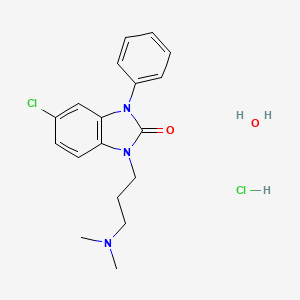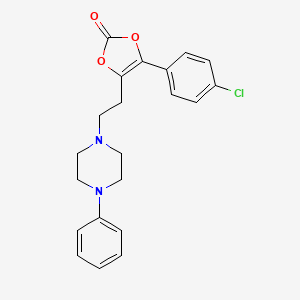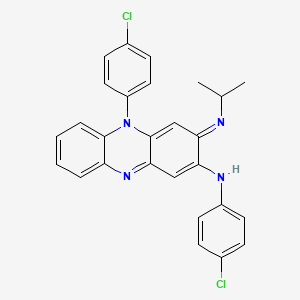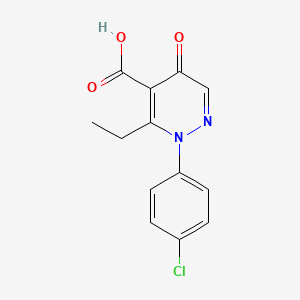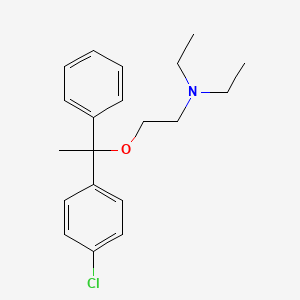![molecular formula C20H23N3O B1669260 2-allyl-6-(((1-propyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol](/img/structure/B1669260.png)
2-allyl-6-(((1-propyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol
Overview
Description
2-Allyl-6-(((1-propyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol is a complex organic compound with the molecular formula C20H23N3O This compound features a benzimidazole core, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-allyl-6-(((1-propyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of Allyl Group: The allyl group can be introduced via an allylation reaction, where the benzimidazole derivative is treated with an allyl halide in the presence of a base such as potassium carbonate.
Attachment of Phenolic Hydroxyl Group: The phenolic hydroxyl group can be introduced through a nucleophilic substitution reaction, where the benzimidazole derivative is reacted with a phenol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Allyl-6-(((1-propyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The benzimidazole core can be reduced under hydrogenation conditions to form dihydrobenzimidazole derivatives.
Substitution: The allyl group can undergo nucleophilic substitution reactions to form a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydrobenzimidazole derivatives, and various substituted benzimidazole derivatives.
Scientific Research Applications
2-Allyl-6-(((1-propyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-allyl-6-(((1-propyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Pathways Involved: The compound can affect various signaling pathways, including those involved in cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
2-Allyl-6-(((1-propyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol can be compared with other similar compounds, such as:
Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole and 2-methylbenzimidazole share the benzimidazole core but differ in their substituents, leading to different chemical and biological properties.
Phenolic Compounds: Compounds like 4-allylphenol and 2,6-dimethylphenol share the phenolic hydroxyl group but differ in their overall structure and reactivity.
Properties
IUPAC Name |
2-prop-2-enyl-6-[[(1-propylbenzimidazol-2-yl)amino]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-3-8-15-9-7-10-16(19(15)24)14-21-20-22-17-11-5-6-12-18(17)23(20)13-4-2/h3,5-7,9-12,24H,1,4,8,13-14H2,2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHWEWJDCFGRBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NCC3=CC=CC(=C3O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2-allyl-6-(((1-propyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol (CM 10)?
A1: While the provided research papers do not mention this compound or CM 10, they do discuss various other scientific topics. The papers cover a diverse range of subjects, including:
- Agriculture: The influence of seed rate and planting geometry on soybean yield [], agrotechniques for enhancing niger productivity [], and the effect of plant population on white cumin yield [].
- Material Science: The properties of concrete incorporating waste plastic bags [] and the bending and buckling strength of such concrete [].
- Medicine: Case reports on low-grade fibromyxoid sarcoma of the colon [] and juxta-renal inferior vena cava leiomyosarcoma [], as well as a study on adrenal incidentalomas [].
Q2: Is there a connection between these diverse research areas and CM 10?
A2: The provided research papers do not mention any connection between CM 10 and the topics discussed. The abbreviation "CM" appears in various contexts within the papers, but none refer to the compound this compound or CM 10.
- "CM" is used as a unit of measurement (centimeter) in several papers related to agriculture [, , , , , ] and medicine [, , , , ].
- "CM" is used as part of product names like "Grundfos CM 10-3" in a paper discussing water discharge requirements for a hospital building [].
Q3: What can we learn from these research papers despite the lack of information on CM 10?
A3: Although the research papers do not provide information on CM 10, they offer valuable insights into their respective fields.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


